N-(3-fluorophenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide
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Overview
Description
N-(3-fluorophenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide is a complex organic compound that features a triazine ring, a fluorophenyl group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the triazine ring, followed by the introduction of the fluorophenyl and methylphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluorophenyl and methylphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
N-(3-fluorophenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its biological activity and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-bromo-5-fluoro-4-methylphenyl)acetamide: Similar in structure but with a bromine atom instead of a fluorine atom.
N-(3-chlorophenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide: Contains a chlorine atom instead of a fluorine atom.
Uniqueness
N-(3-fluorophenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of the triazine ring and the phenyl groups also contributes to its distinct properties.
Properties
Molecular Formula |
C18H15FN4O2 |
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Molecular Weight |
338.3 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2-yl]acetamide |
InChI |
InChI=1S/C18H15FN4O2/c1-12-5-7-13(8-6-12)16-10-20-23(18(25)22-16)11-17(24)21-15-4-2-3-14(19)9-15/h2-10H,11H2,1H3,(H,21,24) |
InChI Key |
HSLHZKIHWVNTMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=O)N(N=C2)CC(=O)NC3=CC(=CC=C3)F |
Origin of Product |
United States |
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